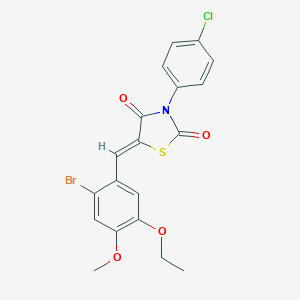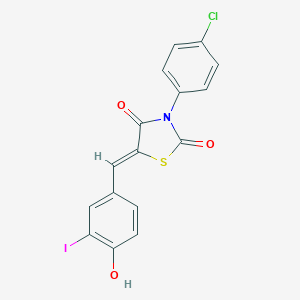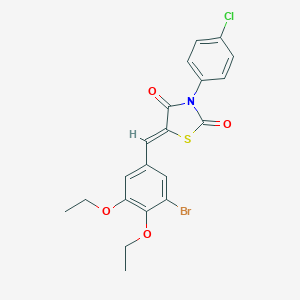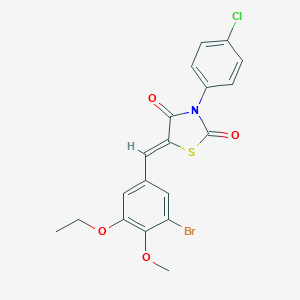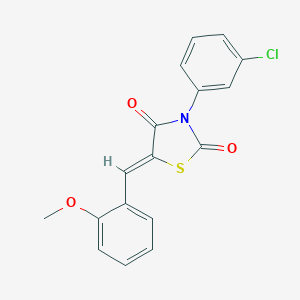
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CMMD, is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is still under investigation. However, studies have shown that it may exert its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may also inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various in vitro and in vivo studies. However, there are also some limitations to using 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. For example, its mechanism of action is still not fully understood, and more research is needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as a therapeutic agent for Alzheimer’s disease. Further studies are needed to determine its efficacy in animal models of the disease and to investigate its mechanism of action. Additionally, 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione may have potential applications in the treatment of other inflammatory and metabolic disorders, such as obesity and atherosclerosis. Further research is needed to determine its safety and efficacy in humans and to investigate its potential side effects and toxicity.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been achieved using various methods, including the reaction of 3-chlorobenzaldehyde with 2-methoxybenzylamine to form 3-(3-chlorophenyl)-2-methoxy-N-phenylpropanamide, which is then reacted with thiosemicarbazide to form 3-(3-chlorophenyl)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine. This compound is then treated with acetic anhydride to yield 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medicine and biochemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been investigated for its potential as a therapeutic agent for Alzheimer’s disease, as it has been shown to inhibit the aggregation of beta-amyloid proteins.
Eigenschaften
Produktname |
3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H12ClNO3S |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
(5Z)-3-(3-chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12ClNO3S/c1-22-14-8-3-2-5-11(14)9-15-16(20)19(17(21)23-15)13-7-4-6-12(18)10-13/h2-10H,1H3/b15-9- |
InChI-Schlüssel |
KDPUCURFWSHVBV-DHDCSXOGSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Chlorophenyl)-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301137.png)
![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301141.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)
